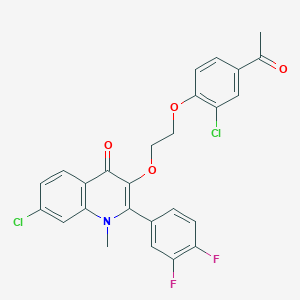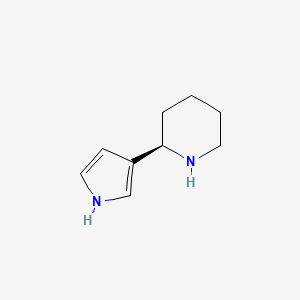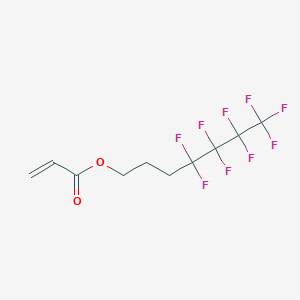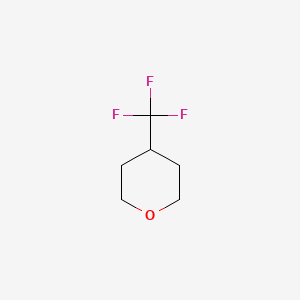
4-(Trifluoromethyl)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C6H9F3O. It is a derivative of tetrahydropyran, where one of the hydrogen atoms is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)tetrahydro-2H-pyran typically involves the introduction of a trifluoromethyl group into the tetrahydropyran ring. One common method is the reaction of tetrahydropyran with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Trifluoromethyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)tetrahydro-2H-pyran involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and migration through biological membranes. This property makes it effective in interacting with specific enzymes and receptors, potentially leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)tetrahydro-2H-thiopyran: Similar structure but contains a sulfur atom instead of oxygen.
4-(Trifluoromethyl)phenyl tetrahydro-2H-pyran-4-carboxylic acid: Contains an additional carboxylic acid group.
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide: Contains additional functional groups and is used in different applications
Uniqueness
4-(Trifluoromethyl)tetrahydro-2H-pyran is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and physical properties. This makes it valuable in applications where enhanced lipophilicity and stability are desired .
Properties
Molecular Formula |
C6H9F3O |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
4-(trifluoromethyl)oxane |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)5-1-3-10-4-2-5/h5H,1-4H2 |
InChI Key |
NDKRRQFVWPITDT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate](/img/structure/B12857743.png)

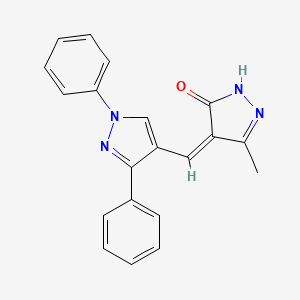
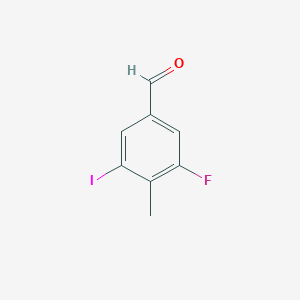
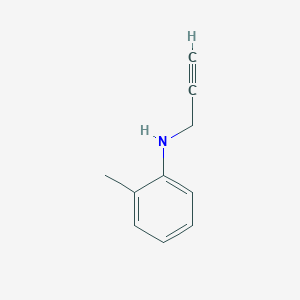
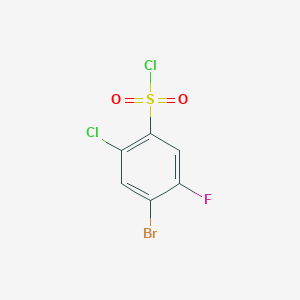
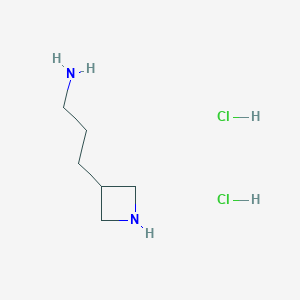
![4-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857790.png)
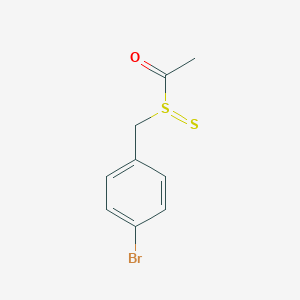
![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)
